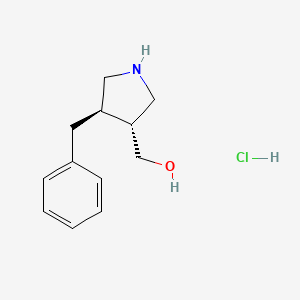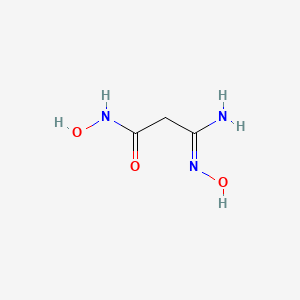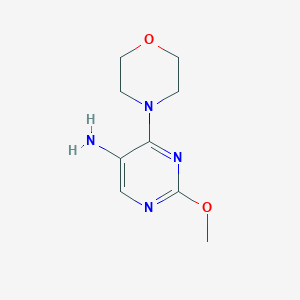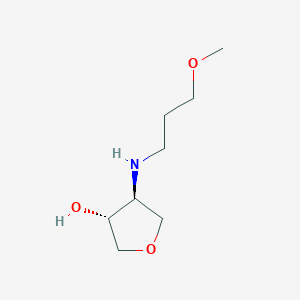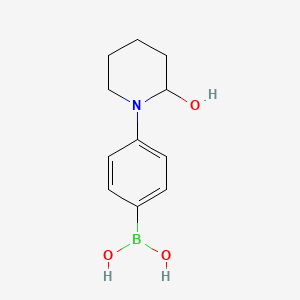
(4-(2-Hydroxypiperidin-1-yl)phenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-(2-Hydroxypiperidin-1-yl)phenyl)boronic acid: is an organic compound with the molecular formula C11H16BNO3 It is a boronic acid derivative that features a phenyl ring substituted with a hydroxypiperidinyl group and a boronic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (4-(2-Hydroxypiperidin-1-yl)phenyl)boronic acid typically involves the reaction of 4-bromo-2-hydroxypiperidine with phenylboronic acid under Suzuki-Miyaura coupling conditions. The reaction is catalyzed by a palladium catalyst, such as Pd(PPh3)4, in the presence of a base like potassium carbonate (K2CO3) in an aqueous or alcoholic solvent. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures (80-100°C) for several hours .
Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions: (4-(2-Hydroxypiperidin-1-yl)phenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols or quinones.
Reduction: The compound can be reduced to form boronic esters or alcohols.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or sodium periodate (NaIO4) are commonly used.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., K2CO3) are used in Suzuki-Miyaura coupling reactions.
Major Products:
Oxidation: Phenols, quinones.
Reduction: Boronic esters, alcohols.
Substitution: Biaryl compounds, which are valuable intermediates in organic synthesis.
Applications De Recherche Scientifique
Chemistry: (4-(2-Hydroxypiperidin-1-yl)phenyl)boronic acid is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling reactions. It is also employed in the synthesis of complex molecules and natural products .
Biology: In biological research, this compound is used to develop boron-containing drugs and probes. Boronic acids are known to interact with biological molecules, such as enzymes and receptors, making them useful in drug discovery and development .
Medicine: Boronic acids can inhibit proteases and other enzymes, making them valuable in therapeutic development .
Industry: In the industrial sector, this compound is used in the production of advanced materials, such as polymers and sensors. Its ability to form stable complexes with diols and other functional groups makes it useful in material science .
Mécanisme D'action
The mechanism of action of (4-(2-Hydroxypiperidin-1-yl)phenyl)boronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols, hydroxyl groups, and other nucleophiles. In biological systems, the compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. The molecular pathways involved depend on the specific target and application .
Comparaison Avec Des Composés Similaires
Phenylboronic acid: A simpler boronic acid with a phenyl group.
4-(Trifluoromethyl)phenylboronic acid: A boronic acid with a trifluoromethyl group, offering different electronic properties.
4-Methoxyphenylboronic acid: A boronic acid with a methoxy group, providing different reactivity and solubility.
Uniqueness: (4-(2-Hydroxypiperidin-1-yl)phenyl)boronic acid is unique due to the presence of the hydroxypiperidinyl group, which imparts additional functionality and reactivity. This makes it a versatile compound for various applications in synthesis, biology, and materials science .
Propriétés
Formule moléculaire |
C11H16BNO3 |
|---|---|
Poids moléculaire |
221.06 g/mol |
Nom IUPAC |
[4-(2-hydroxypiperidin-1-yl)phenyl]boronic acid |
InChI |
InChI=1S/C11H16BNO3/c14-11-3-1-2-8-13(11)10-6-4-9(5-7-10)12(15)16/h4-7,11,14-16H,1-3,8H2 |
Clé InChI |
NHJIUDVJGHEKQC-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC=C(C=C1)N2CCCCC2O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


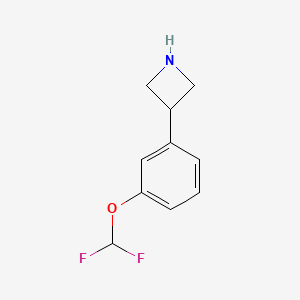
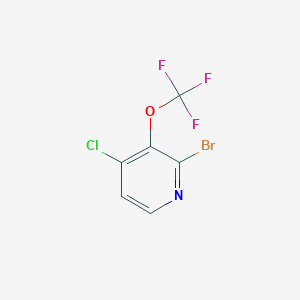

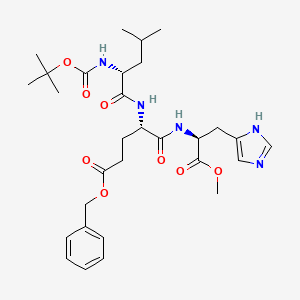

![2-((5'-Bromo-3,4'-dihexyl-[2,2'-bithiophen]-5-yl)methylene)malononitrile](/img/structure/B15279859.png)


